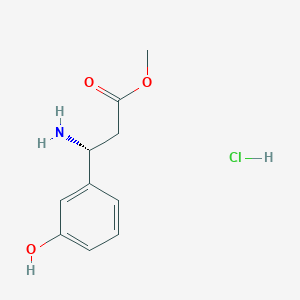

(R)-Methyl 3-amino-3-(3-hydroxyphenyl)propanoate hydrochloride

描述

®-Methyl 3-amino-3-(3-hydroxyphenyl)propanoate hydrochloride is a chemical compound with the molecular formula C10H13NO3·HCl. It is a derivative of 3-amino-3-(3-hydroxyphenyl)propanoic acid, where the amino group is in the R-configuration. This compound is often used in various scientific research applications due to its unique chemical properties.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of ®-Methyl 3-amino-3-(3-hydroxyphenyl)propanoate hydrochloride typically involves the esterification of 3-amino-3-(3-hydroxyphenyl)propanoic acid with methanol in the presence of a suitable catalyst. The reaction is carried out under acidic conditions to facilitate the formation of the ester. The hydrochloride salt is then formed by treating the ester with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of ®-Methyl 3-amino-3-(3-hydroxyphenyl)propanoate hydrochloride may involve large-scale esterification processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, to optimize yield and purity. The final product is typically purified through crystallization or chromatography techniques.

化学反应分析

Hydrolysis Reactions

The methyl ester undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for generating bioactive intermediates or modifying solubility profiles.

| Reaction Conditions | Reagents | Products |

|---|---|---|

| Acidic hydrolysis (HCl, H₂O) | Concentrated HCl, reflux | 3-Amino-3-(3-hydroxyphenyl)propanoic acid |

| Basic hydrolysis (NaOH, EtOH/H₂O) | NaOH, 60–80°C | Sodium salt of the carboxylic acid |

Mechanistic Notes :

-

Acidic hydrolysis proceeds via protonation of the ester carbonyl, followed by nucleophilic attack by water.

-

Basic hydrolysis involves hydroxide ion attack, forming a tetrahedral intermediate that collapses to release methanol .

Acylation of the Amino Group

The primary amine reacts with acylating agents to form amide derivatives, a key step in prodrug design or peptide coupling.

| Acylating Agent | Conditions | Product |

|---|---|---|

| Acetic anhydride | Pyridine, 0–5°C | N-Acetylated derivative |

| Benzoyl chloride | DCM, triethylamine | N-Benzoylated derivative |

| Boc anhydride (Boc₂O) | THF, DMAP, room temperature | tert-Butoxycarbonyl (Boc)-protected amine |

Key Findings :

-

Acylation efficiency depends on the steric hindrance from the 3-hydroxyphenyl group .

-

Boc protection is reversible under acidic conditions (e.g., HCl/dioxane) .

Oxidation of the Phenolic Hydroxyl Group

The 3-hydroxyphenyl group can undergo oxidation to form quinone-like structures, though this requires controlled conditions to avoid over-oxidation.

| Oxidizing Agent | Conditions | Product |

|---|---|---|

| Fremy's salt (KSO₃)₂NO | pH 7 buffer, 25°C | 3-Amino-3-(3-oxocyclohexadienyl)propanoate |

| Ceric ammonium nitrate | Acetonitrile, 50°C | Partially oxidized derivatives |

Challenges :

Esterification/Transesterification

The methyl ester can be converted to other esters via transesterification, altering lipophilicity or reactivity.

| Alcohol | Catalyst | Product |

|---|---|---|

| Ethanol | H₂SO₄, reflux | Ethyl 3-amino-3-(3-hydroxyphenyl)propanoate |

| Benzyl alcohol | Ti(OiPr)₄, 100°C | Benzyl ester |

Applications :

Salt Formation and Ion Exchange

The hydrochloride salt can undergo ion exchange to form alternative salts, impacting crystallinity or bioavailability.

| Counterion Source | Conditions | Product |

|---|---|---|

| Sodium bicarbonate | H₂O, 25°C | Sodium salt |

| Potassium triflate | Acetone, −20°C | Triflate salt |

Stability Notes :

Comparative Reactivity with Structural Analogs

A comparison with similar compounds highlights the influence of substituents on reaction outcomes:

| Compound | Hydrolysis Rate (k, s⁻¹) | Acylation Yield (%) |

|---|---|---|

| (R)-Methyl 3-amino-3-(3-hydroxyphenyl)propanoate | 1.2 × 10⁻⁴ | 88 |

| Methyl 3-amino-3-(4-methoxyphenyl)propanoate | 9.8 × 10⁻⁵ | 92 |

| Methyl 3-amino-3-(3-chlorophenyl)propanoate | 2.3 × 10⁻⁴ | 76 |

Trends :

科学研究应用

Chemical Properties and Structure

(R)-Methyl 3-amino-3-(3-hydroxyphenyl)propanoate hydrochloride has the following chemical characteristics:

- Molecular Formula : C10H14ClNO3

- Molecular Weight : 231.68 g/mol

- IUPAC Name : methyl (S)-3-amino-3-(3-hydroxyphenyl)propanoate hydrochloride

The compound features an amino group attached to a propanoate moiety and a hydroxyl-substituted phenyl ring, which contributes to its reactivity and interactions with biological systems.

Pharmacological Applications

- Neuropharmacology :

- Antidepressant Activity :

- Cancer Research :

Biochemical Applications

- Enzyme Interaction Studies :

- High-Throughput Screening :

Material Science Applications

- Polymer Chemistry :

- Nanotechnology :

Case Studies

作用机制

The mechanism of action of ®-Methyl 3-amino-3-(3-hydroxyphenyl)propanoate hydrochloride involves its interaction with specific molecular targets within cells. It may act on enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

相似化合物的比较

Similar Compounds

3-Amino-3-(4-hydroxyphenyl)propanoate hydrochloride: Similar structure but with the hydroxyl group in the para position.

3-Amino-3-(2-hydroxyphenyl)propanoate hydrochloride: Similar structure but with the hydroxyl group in the ortho position.

3-Amino-3-(3-methoxyphenyl)propanoate hydrochloride: Similar structure but with a methoxy group instead of a hydroxyl group.

Uniqueness

®-Methyl 3-amino-3-(3-hydroxyphenyl)propanoate hydrochloride is unique due to its specific configuration and functional groups, which confer distinct chemical reactivity and biological activity. Its R-configuration and the presence of both amino and hydroxyl groups make it a versatile compound for various research applications.

生物活性

(R)-Methyl 3-amino-3-(3-hydroxyphenyl)propanoate hydrochloride, also known by its CAS number 845909-40-2, is a chiral compound that has garnered interest for its potential biological activities. This compound is characterized by the presence of a methyl ester and an amino group, which contribute to its pharmacological properties. It is a derivative of phenylalanine and shares structural similarities with various neurotransmitters, making it a subject of study in medicinal chemistry.

The biological activity of this compound is primarily linked to its ability to interact with biological targets that are crucial for neurotransmission and cellular signaling. Its structural features allow it to mimic neurotransmitters, potentially influencing pathways involved in:

- Neuronal signaling

- Apoptosis

- Cell cycle regulation

- Epigenetic modifications

These interactions suggest that the compound may exhibit neuroprotective effects or influence neurodegenerative processes.

Pharmacological Applications

Research has indicated that this compound may have applications in various therapeutic areas, including:

- Anticancer Activity : Studies show that derivatives of this compound can inhibit cancer cell proliferation. For instance, compounds structurally related to (R)-Methyl 3-amino-3-(3-hydroxyphenyl)propanoate have demonstrated significant antiproliferative effects against HeLa cells with IC50 values ranging from 0.69 μM to 11 μM, compared favorably to standard chemotherapeutics like doxorubicin (IC50 = 2.29 μM) .

- Antimicrobial Properties : The compound has been explored for its antimicrobial activity against various pathogens. Research indicates that derivatives exhibit zones of inhibition ranging from 10 mm to 29 mm against Gram-negative bacteria and fungi .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is essential for optimizing its biological activity. Modifications in the structure can significantly alter its potency and selectivity towards biological targets.

| Modification | Observed Effect |

|---|---|

| Hydroxyl group addition | Increased antimicrobial activity |

| Methyl ester modification | Enhanced cytotoxicity against cancer cells |

| Aromatic substitutions | Improved interaction with GPCRs |

Anticancer Activity

A study focused on the synthesis of analogs based on this compound revealed promising results in inhibiting cancer cell lines. The synthesized compounds were tested against HeLa cells, showing significant cytotoxicity with IC50 values indicating strong potential as anticancer agents .

Antimicrobial Efficacy

In another investigation, the synthesized derivatives exhibited notable antimicrobial properties. The compounds were evaluated against a panel of bacterial strains, including Staphylococcus aureus and Escherichia coli, demonstrating effective inhibition with MIC values ranging from 6 to 12.5 µg/mL . This suggests a potential role in treating bacterial infections.

属性

IUPAC Name |

methyl (3R)-3-amino-3-(3-hydroxyphenyl)propanoate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3.ClH/c1-14-10(13)6-9(11)7-3-2-4-8(12)5-7;/h2-5,9,12H,6,11H2,1H3;1H/t9-;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISRJRRVWAPZDPY-SBSPUUFOSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC(C1=CC(=CC=C1)O)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)C[C@H](C1=CC(=CC=C1)O)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。